BenchChemオンラインストアへようこそ!

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

CSNK2A inhibition kinase hinge binding pyrazine vs pyrimidine

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034432-83-0) is a synthetic heterocyclic small molecule. It comprises three key pharmacophoric elements: a 2-methylthiazole ring, a pyrazin-2-yloxy ether, and a pyrrolidine core connected via a methanone bridge.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34
CAS No. 2034432-83-0
Cat. No. B2376187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034432-83-0
Molecular FormulaC13H14N4O2S
Molecular Weight290.34
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C13H14N4O2S/c1-9-16-11(8-20-9)13(18)17-5-2-10(7-17)19-12-6-14-3-4-15-12/h3-4,6,8,10H,2,5,7H2,1H3
InChIKeyRYWKDYRJPUXUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034432-83-0): Structural and Procurement Profile


(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034432-83-0) is a synthetic heterocyclic small molecule . It comprises three key pharmacophoric elements: a 2-methylthiazole ring, a pyrazin-2-yloxy ether, and a pyrrolidine core connected via a methanone bridge . The scaffold is representative of a family of 3-(heteroaryloxy)pyrrolidine carboxamides under investigation for kinase inhibition and antiviral applications, most notably as a chemotype targeting Casein Kinase 2 (CSNK2) for host-directed antiviral therapy against β-coronaviruses [1]. Its molecular formula is C14H15N3O2S with a molecular weight of approximately 289–290 g/mol, and it is typically supplied at ≥95% purity for research use .

Procurement Risk: Why Generic Substitution of 2034432-83-0 With In-Class Analogs Is Not Supported by Evidence


While the pyrazino-pyrrolidine scaffold is shared across multiple analogs, subtle structural modifications—particularly the nature of the 3-oxyheteroarene and the thiazole substitution pattern—are predicted to engender significant divergence in target engagement and pharmacokinetic properties. For example, replacement of the pyrazin-2-yloxy group with a pyrimidin-4-yloxy group in the closely related analog CAS 2034296-89-2 is expected to alter hydrogen-bonding capacity and electronic distribution at the hinge-binding region of kinase targets such as CSNK2A [1]. Similarly, ring expansion from pyrrolidine to piperidine (CAS 2034578-58-8) introduces conformational flexibility that may reduce binding site complementarity [2]. Without direct comparative pharmacological data, generic interchanging of these analogs carries a high risk of confounding structure-activity relationship (SAR) interpretation and generating irreproducible results [3].

Quantitative Differentiation Evidence for (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


Predicted CSNK2A Hinge Binding: Pyrazine Nitrogen Advantage Over Pyrimidine

In the CSNK2A kinase hinge region, the pyrazin-2-yloxy motif of the target compound is predicted to form a bidentate hydrogen-bond interaction with the backbone NH and carbonyl of Val116, a key residue in the hinge loop. In contrast, the pyrimidin-4-yloxy analog (CAS 2034296-89-2) presents a nitrogen atom at the 3-position that may not achieve the same optimal distance and angle for this interaction, potentially resulting in reduced affinity. This is a class-level inference drawn from the co-crystal structure of a related 2,6-disubstituted pyrazine inhibitor (PDB: 8QWY) [1]. The target compound retains the pyrazine 2-oxy substitution pattern that directly mimics the key hinge-binding contacts observed in potent CSNK2A inhibitors [2].

CSNK2A inhibition kinase hinge binding pyrazine vs pyrimidine

Pyrrolidine Ring Conformational Restriction: Differentiation From Piperidine Analogs

The pyrrolidine ring in the target compound adopts a constrained envelope conformation that restricts the spatial orientation of the pyrazin-2-yloxy substituent. In contrast, the piperidine analog (CAS 2034578-58-8) possesses a six-membered ring capable of interconverting between multiple chair conformations, increasing the entropic penalty upon binding and potentially reducing target specificity. This class-level inference is supported by extensive medicinal chemistry literature demonstrating that pyrrolidine-containing kinase inhibitors often exhibit improved selectivity profiles compared to their piperidine counterparts due to reduced conformational freedom . Additionally, a structurally related pyrrolidine-based compound showed IC50 = 1.81 nM against a specific kinase target in BindingDB [1], illustrating the potency achievable with this constrained scaffold.

conformational restriction pyrrolidine vs piperidine kinase selectivity

2-Methylthiazole Metabolic Stability Advantage Over 4-Methylthiazole Regioisomers

The 2-methyl substitution on the thiazole ring (as in the target compound) is predicted to confer greater metabolic stability compared to 4-methylthiazole regioisomers (e.g., CAS 2034433-99-1 and CAS 2034502-37-7). This class-level inference is based on the established principle that the C2 position of thiazole is less susceptible to cytochrome P450-mediated oxidation than the C4 or C5 positions, as the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms reduces electron density at C2 [1]. In kinase inhibitor development, metabolic stability is a key driver of in vivo half-life and oral bioavailability, making the 2-methylthiazole isomer the preferred choice for programs aiming to progress beyond in vitro proof-of-concept [2].

thiazole regioisomerism metabolic stability SAR differentiation

Absence of a Basic Amine: Differentiation From Dimethylamino-Pyrazine Analogs

Unlike the dimethylamino-substituted pyrazine analog (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone) which carries a basic tertiary amine (predicted pKa ~7.5–8.5), the target compound lacks this basic center. This difference is expected to result in lower central nervous system (CNS) penetration for the target compound, as basic amines are a well-established structural alert for blood-brain barrier (BBB) permeability . In peripheral kinase inhibitor programs where CNS exclusion is desired to minimize neurological side effects, the absence of a basic amine represents a meaningful selection advantage [1].

physicochemical property basic amine CNS penetration

Optimal Application Scenarios for (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


CSNK2A Kinase Inhibitor SAR Probe for Host-Directed Antiviral Research

The pyrazin-2-yloxy-pyrrolidine scaffold of this compound directly maps onto the CSNK2A hinge-binding pharmacophore identified in recent β-coronavirus host-directed antiviral research. Its predicted bidentate interaction with Val116 (inferred from PDB 8QWY) makes it suitable as a starting point or control compound in CSNK2A-targeting SAR campaigns aimed at developing broad-spectrum antiviral agents [1].

Peripheral Kinase Inhibitor Lead Optimization With CNS Exclusion Requirements

The compound's absence of a basic amine center and its neutral character predict low BBB permeability, making it a suitable scaffold for kinase inhibitor programs targeting peripheral tissues. This distinguishes it from basic amine-containing analogs that carry a higher risk of CNS-related adverse effects [2].

Dual Thiazole-Kinase Pharmacophore Development for Anticancer Screening

Thiazole-containing compounds have demonstrated anticancer activity through kinase inhibition, and the 2-methylthiazol-4-yl motif provides a metabolically stable attachment point for further derivatization. This compound serves as a core scaffold for developing structurally diverse screening libraries targeting kinase-dependent cancer cell lines, where the 2-methylthiazole regioisomer is preferred over 4-methylthiazole variants due to its predicted metabolic stability [3].

Quote Request

Request a Quote for (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.